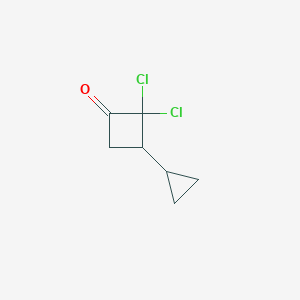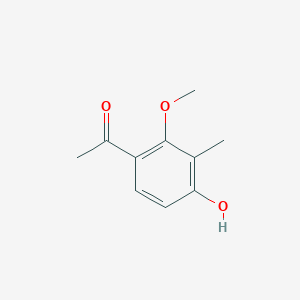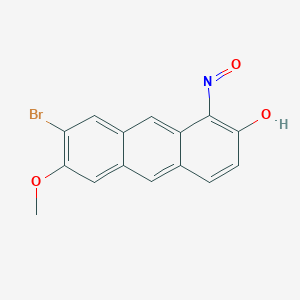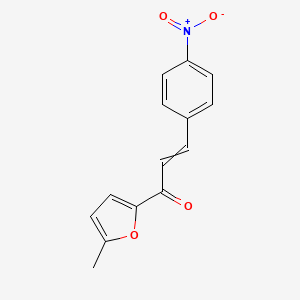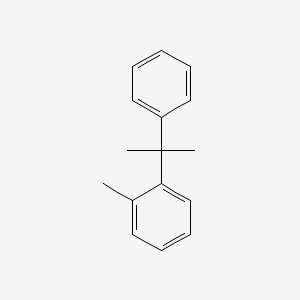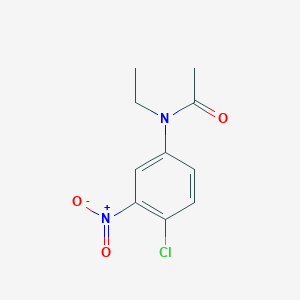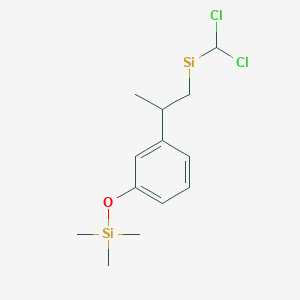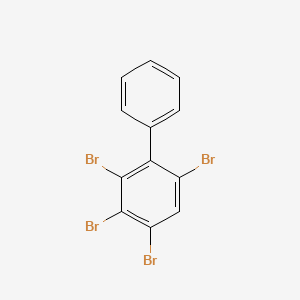
2,3,4,6-Tetrabromobiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,6-Tetrabromobiphenyl is a polybrominated biphenyl, a class of synthetic organic compounds characterized by the presence of multiple bromine atoms attached to a biphenyl structure. These compounds are primarily used as flame retardants and are added to various products such as plastics, textiles, and electronic devices to enhance their fire resistance . due to their toxicity and persistence in the environment, the use of polybrominated biphenyls has been restricted or banned in many regions .
Méthodes De Préparation
The synthesis of 2,3,4,6-Tetrabromobiphenyl typically involves the bromination of biphenyl using bromine or bromine-containing reagents under controlled conditions. One common method is the direct bromination of biphenyl in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out in a solvent like carbon tetrachloride or chloroform at elevated temperatures . Industrial production methods may involve more advanced techniques such as the use of continuous flow reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
2,3,4,6-Tetrabromobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form polybrominated biphenyl oxides using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of less brominated biphenyls.
Applications De Recherche Scientifique
2,3,4,6-Tetrabromobiphenyl has been studied extensively for its applications in various fields:
Mécanisme D'action
2,3,4,6-Tetrabromobiphenyl exerts its effects primarily through interaction with the aryl hydrocarbon receptor, a ligand-activated transcriptional activator. Upon binding to this receptor, the compound activates the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene . This activation leads to the metabolism and detoxification of various xenobiotic compounds, but it can also result in toxic effects, including disruption of cellular processes and induction of oxidative stress .
Comparaison Avec Des Composés Similaires
2,3,4,6-Tetrabromobiphenyl is part of a larger group of polybrominated biphenyls, which include compounds such as 2,3,3’,4’-Tetrabromobiphenyl and 2,2’,4,5’-Tetrabromobiphenyl . Compared to these similar compounds, this compound is unique in its specific bromination pattern, which influences its chemical reactivity and biological effects . The presence of bromine atoms at the 2, 3, 4, and 6 positions on the biphenyl structure makes it distinct from other polybrominated biphenyls, which may have different substitution patterns and, consequently, different properties and applications .
Propriétés
Numéro CAS |
115245-10-8 |
|---|---|
Formule moléculaire |
C12H6Br4 |
Poids moléculaire |
469.79 g/mol |
Nom IUPAC |
1,2,3,5-tetrabromo-4-phenylbenzene |
InChI |
InChI=1S/C12H6Br4/c13-8-6-9(14)11(15)12(16)10(8)7-4-2-1-3-5-7/h1-6H |
Clé InChI |
XHVQAQZZPWSOSO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=C(C=C2Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane](/img/structure/B14311320.png)


![Dibutyl(dodecanoyloxy)[(2-ethylhexanoyl)oxy]stannane](/img/structure/B14311350.png)
![2-[(Hept-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14311353.png)

